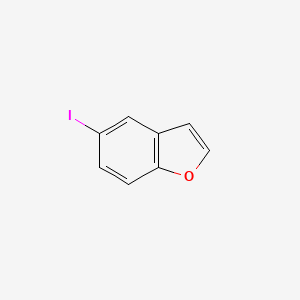

5-Iodobenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodobenzofuran is a chemical compound with the linear formula C8H5IO . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 5-Iodobenzofuran, has been a subject of numerous studies . The synthesis of key 10-chloro-6H-furo[2,3-e]pyrimido[4,5-b]indole was based on the Negishi cross-coupling of iodobenzofurane with zincated 4,6-dichloropyrimidine followed by azidation and photochemical cyclization .

Molecular Structure Analysis

The molecular structure of 5-Iodobenzofuran consists of a benzene ring fused to a furan . The molecular weight is 244.03 .

Chemical Reactions Analysis

Chemical reactions involving 5-Iodobenzofuran can be classified into five basic types: combination, decomposition, single-replacement, double-replacement, and combustion .

Physical And Chemical Properties Analysis

5-Iodobenzofuran has physical and chemical properties typical of benzofuran compounds . These include density on a wet and dry basis, total porosity, air space, and water retention .

Applications De Recherche Scientifique

- Abstract : When 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50 °C and an aldehyde, the 2-substituted 3-iodobenzofuran resulting from the halogen dance is the only isolated product .

- Applications : 5-Iodobenzofuran derivatives may serve as building blocks for designing bioactive compounds. For instance, they could be modified to create estrogen receptor modulators, kinase inhibitors, or tubulin polymerization inhibitors .

Halogen Dance Reactions

Biologically Active Compounds

Safety and Hazards

Orientations Futures

Research on 5-Iodobenzofuran and its derivatives continues to be a promising field. For instance, the synthesis and biological studies of benzo[b]furan derivatives have shown their exceptional promise as anticancer, antibacterial, and antifungal agents . Another study has developed novel 123I-labeled pyridyl benzofuran derivatives for SPECT imaging of β-Amyloid plaques in Alzheimer’s Disease .

Mécanisme D'action

Target of Action

5-Iodobenzofuran is a type of benzofuran derivative. Benzofuran derivatives have been found to interact with various targets, including lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

Benzofuran derivatives have been found to exhibit antimicrobial activity . This suggests that 5-Iodobenzofuran may interact with its targets, such as lysozyme, leading to changes that inhibit the growth of certain bacteria .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications . This suggests that 5-Iodobenzofuran may affect multiple biochemical pathways, leading to downstream effects such as antimicrobial activity .

Pharmacokinetics

It’s known that the compound’s lipophilicity can influence its bioavailability . A compound with high lipophilicity, like 5-Iodobenzofuran, is likely to have good absorption and distribution characteristics, potentially enhancing its bioavailability .

Result of Action

Given its potential antimicrobial activity, it may lead to the inhibition of bacterial growth . This could be achieved through the disruption of bacterial cell walls, a common mechanism of action for antimicrobial agents .

Action Environment

The action, efficacy, and stability of 5-Iodobenzofuran can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the compound’s action and efficacy can be affected by factors such as the presence of other substances, pH levels, and temperature .

Propriétés

IUPAC Name |

5-iodo-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRVLSJOGUTLDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)

![1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2523916.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2523924.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)